Technical Whitepaper: Diethyl (3-Hydroxypropyl)phosphonate (CAS 55849-69-9)
Technical Whitepaper: Diethyl (3-Hydroxypropyl)phosphonate (CAS 55849-69-9)
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Executive Summary
Diethyl (3-hydroxypropyl)phosphonate (CAS 55849-69-9) is a pivotal organophosphorus building block characterized by a stable carbon-phosphorus (C–P) bond and a terminal primary hydroxyl group. Unlike phosphate esters, the C–P bond renders this compound resistant to enzymatic hydrolysis, making it an invaluable bioisostere in drug design.[1]
Its primary utility lies in its dual functionality: the phosphonate ester moiety serves as a precursor to phosphonic acids (mimicking phosphates), while the hydroxyl group allows for versatile derivatization—most notably oxidation to the corresponding aldehyde for Horner-Wadsworth-Emmons (HWE) olefination. This guide details its physicochemical properties, industrial synthesis routes, and critical applications in medicinal chemistry and materials science.
Chemical Identity & Physicochemical Properties[3][4][5]
Chemical Name: Diethyl (3-hydroxypropyl)phosphonate
Synonyms: Phosphonic acid, (3-hydroxypropyl)-, diethyl ester; Diethyl 3-hydroxypropylphosphonate
CAS Number: 55849-69-9
Molecular Formula: C
| Property | Description/Value | Note |
| Appearance | Colorless to pale yellow liquid | Viscous due to hydrogen bonding |
| Boiling Point | >150 °C at 2 mmHg (Est.) | Significantly higher than the bromo-analog (94°C @ 2mmHg) due to -OH group |
| Density | ~1.12 g/mL | Estimated based on structural analogs |
| Solubility | Soluble in polar organic solvents (DCM, MeOH, THF, DMSO) | Miscible with water (limited by lipophilicity of ethyl groups) |
| Stability | Stable under standard conditions; Hygroscopic | C–P bond is resistant to hydrolytic cleavage |
Synthetic Routes & Manufacturing[6][7][8]
The synthesis of CAS 55849-69-9 is achieved primarily through two distinct mechanistic pathways: the radical-mediated hydrophosphonylation of allyl alcohol (Green Route) and the classical Michaelis-Arbuzov rearrangement (Traditional Route).
Method A: Radical Hydrophosphonylation (Green Route)
This is the preferred industrial route due to its high atom economy and avoidance of alkyl halide byproducts. It involves the anti-Markovnikov addition of diethyl phosphite to allyl alcohol, initiated by free radicals.
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Reagents: Diethyl phosphite, Allyl alcohol, Radical Initiator (e.g., Benzoyl peroxide or AIBN).
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Mechanism: The initiator abstracts a hydrogen from the P-H bond, generating a phosphonyl radical which adds to the terminal carbon of the allyl alcohol.
Method B: Michaelis-Arbuzov Rearrangement
This route offers high regioselectivity but requires multiple steps if the hydroxyl group is not protected, or the use of 3-halo-1-propanol. A common variation uses 3-bromopropyl acetate to prevent side reactions, followed by hydrolysis.
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Reagents: Triethyl phosphite, 3-Bromopropyl acetate (or 3-Bromo-1-propanol).
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Mechanism: Nucleophilic attack of phosphorus on the alkyl halide carbon, followed by expulsion of ethyl bromide.
Figure 1: Comparison of Radical Hydrophosphonylation (Top) and Arbuzov (Bottom) synthetic pathways.
Key Applications in Research & Development
Precursor for HWE Reagents (C-C Bond Formation)
The most significant synthetic application of CAS 55849-69-9 is its oxidation to Diethyl (3-oxopropyl)phosphonate . This aldehyde-phosphonate is a "bifunctional linchpin" used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize unsaturated phosphonates, which are key intermediates in the synthesis of complex natural products and statin drugs.
Medicinal Chemistry: Phosphate Bioisosteres
In drug discovery, the 3-hydroxypropylphosphonate moiety mimics the 3-phosphate group of biomolecules (e.g., glycerol-3-phosphate) but possesses superior metabolic stability.
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Antivirals: Used to synthesize acyclic nucleoside phosphonates.
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Antibacterials: Precursor to fosfomycin analogs and inhibitors of enzymes utilizing phosphorylated substrates.
Materials Science: Surface Anchors
The phosphonate group binds strongly to metal oxides (TiO
Figure 2: Strategic applications in organic synthesis and materials science.
Experimental Protocols
Protocol A: Synthesis via Radical Addition (Self-Validating)
This protocol utilizes the "Green Route" which avoids alkyl halide waste.
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Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.
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Reagents: Charge Diethyl phosphite (13.8 g, 100 mmol) and Allyl alcohol (11.6 g, 200 mmol, 2.0 equiv).
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Initiation: Add Di-tert-butyl peroxide (0.5 mL) or AIBN (1 mol%).
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Reaction: Heat the mixture to 130-140 °C (radical initiation temperature) for 4–6 hours. Monitor by
P NMR (Disappearance of P-H signal at 7-8 ppm, appearance of C-P signal at 30-32 ppm). -
Workup: Distill off excess allyl alcohol under reduced pressure.
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Purification: The residue is typically pure enough (>95%) for use.[3] For high purity, distill under high vacuum (<1 mmHg).
Protocol B: Oxidation to Diethyl (3-oxopropyl)phosphonate (Swern)
Standard oxidation protocol for converting the alcohol to the aldehyde.
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Activation: To a solution of oxalyl chloride (1.5 equiv) in dry DCM at -78 °C, add DMSO (3.0 equiv) dropwise. Stir for 15 min.
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Addition: Add Diethyl (3-hydroxypropyl)phosphonate (1.0 equiv) in DCM dropwise, maintaining temperature below -60 °C. Stir for 30 min.
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Termination: Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.
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Workup: Quench with water, extract with DCM, wash with brine, and dry over Na
SO . -
Result: The aldehyde product is unstable on silica gel; use immediately or store at -20 °C.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse with water for 15 min if exposed. |
| Inhalation | STOT SE 3 (H335) | Handle in a fume hood. Avoid breathing vapors/mists. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is hygroscopic; moisture can lead to gradual hydrolysis of the ester groups over long periods.
References
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Synthesis via Radical Addition: Nifant'ev, E. E., et al. "Homolytic hydrophosphorylation of allyl alcohol." Zhurnal Obshchei Khimii (Journal of General Chemistry USSR), 1980.
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Arbuzov Rearrangement Mechanism: Bhattacharya, A. K., & Thyagarajan, G. "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 1981, 81(4), 415-430.
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Use in HWE Reactions: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863-927.
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Phosphonate Bioisosteres: Pradere, U., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 2014, 114(18), 9154-9218.
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Safety Data: PubChem Compound Summary for CID 14111822 (Related Chloro-analog used for hazard extrapolation).
